2,4,4-Trimethyl-3-oxopentanal

Beschreibung

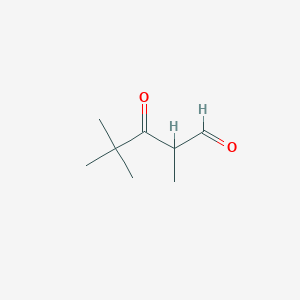

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H14O2 |

|---|---|

Molekulargewicht |

142.20 g/mol |

IUPAC-Name |

2,4,4-trimethyl-3-oxopentanal |

InChI |

InChI=1S/C8H14O2/c1-6(5-9)7(10)8(2,3)4/h5-6H,1-4H3 |

InChI-Schlüssel |

WTOXVGCXSQQHEQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C=O)C(=O)C(C)(C)C |

Herkunft des Produkts |

United States |

Nomenclature and Structural Characterization of 2,2,4 Trimethyl 3 Oxopentanal

Systematic IUPAC Nomenclature and Accepted Synonyms

The systematic IUPAC name for this compound is 2,4,4-trimethyl-3-oxopentanal. nih.gov It is also known by several synonyms, which include:

2,2,4-Trimethyl-3-oxovaleraldehyde nih.gov

3-oxo-2,2,4-trimetheyl-1-pentanal chemsrc.com

2,2,4-trimethyl-3-oxo-pentanal chemsrc.com

3-oxo-2,2,4-trimethyl-pentanal chemsrc.com

3-oxo-2,2,4-trimethyl-pentan-1-al chemsrc.com

Molecular Formula and Structural Representation

The molecular formula for this compound is C8H14O2. nih.gov This formula indicates that each molecule of the compound is composed of eight carbon atoms, fourteen hydrogen atoms, and two oxygen atoms. The molecular weight of the compound is approximately 142.20 g/mol . nih.gov

The structure of this compound consists of a five-carbon pentanal backbone. An oxo group is located at the third carbon position, and methyl groups are attached to the second and fourth carbon atoms. Specifically, there are two methyl groups on the second carbon and one on the fourth.

Key Structural Identifiers:

SMILES: CC(C)C(=O)C(C)(C)C=O nih.gov

InChI: InChI=1S/C8H14O2/c1-6(2)7(10)8(3,4)5-9/h5-6H,1-4H3 nih.gov

InChIKey: MXJGWJPUNYJFQO-UHFFFAOYSA-N nih.gov

Advanced Spectroscopic Methods for Structural Elucidation

The precise structure of this compound is confirmed through various spectroscopic methods.

While specific ¹H and ¹³C NMR data for this compound are not detailed in the provided search results, chemical suppliers often indicate that NMR data is available. bldpharm.comambeed.com For similar compounds, NMR spectroscopy is a fundamental technique for confirming the carbon skeleton and the environment of each proton. researchgate.net For instance, in related trimethylated compounds, distinct signals for the different methyl groups and the aldehydic proton would be expected in the ¹H NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which for C8H14O2 is calculated to be 142.099379685 Da. nih.gov This technique is crucial for confirming the elemental composition of the compound. While specific fragmentation patterns for this compound are not provided, HRMS is a key method used to identify transformation by-products of related compounds in various samples. chemrxiv.org

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the molecule. The IR spectrum of this compound would show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ketone and aldehyde groups. The NIST WebBook provides an evaluated infrared reference spectrum for 2,2,4-trimethyl-3-oxovaleraldehyde, which is a synonym for the target compound. nist.gov The spectrum was obtained via transmission of a smear of the substance. nist.gov

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopic Technique | Data Point | Value/Information | Reference |

| Molecular Formula | - | C8H14O2 | nih.gov |

| Molecular Weight | - | 142.20 g/mol | nih.gov |

| Exact Mass | HRMS | 142.099379685 Da | nih.gov |

| ¹H NMR | Availability | Data available from suppliers | bldpharm.comambeed.com |

| ¹³C NMR | Availability | Data available from suppliers | bldpharm.comambeed.com |

| IR Spectroscopy | Availability | Evaluated reference spectrum available | nist.gov |

| IR Spectroscopy | Sampling Method | Transmission (smear) | nist.gov |

Other Emerging Spectroscopic Techniques in Analysis

The analysis of dicarbonyl compounds such as this compound is increasingly benefiting from emerging and advanced spectroscopic techniques that offer higher sensitivity, greater specificity, and the ability to distinguish between complex isomers. These methods move beyond traditional spectroscopic analysis to provide deeper insights into the compound's structure, reactivity, and presence in complex matrices.

Mass Spectrometry-Based Techniques

Modern mass spectrometry (MS) has evolved to include powerful hyphenated and high-resolution techniques capable of tackling the challenges posed by reactive carbonyls and their isomers.

Proton Transfer Reaction-Mass Spectrometry (PTR-MS): This is a sensitive analytical method used for the online monitoring of volatile organic compounds (VOCs) in the gas phase, such as in ambient air. wikipedia.orgreading.ac.uk PTR-MS utilizes soft chemical ionization, typically with hydronium ions (H₃O⁺), which minimizes fragmentation of analytes. mpg.de For a compound like this compound, this technique allows for real-time detection and quantification. A significant advancement in PTR-MS is the ability to switch reagent ions, for instance, to nitric oxide (NO⁺). wikipedia.orgnih.gov This capability is particularly useful for differentiating isomers; for example, most aldehydes exhibit hydride ion transfer with NO⁺, while ketones tend to form clustering reactions, allowing for their distinction in a complex mixture. nih.gov The coupling with a time-of-flight (TOF) mass analyzer (PTR-TOF-MS) further enhances capability by providing high mass resolution to separate isobaric compounds. helsinki.fi

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS has emerged as a powerful tool for the analysis of complex mixtures, offering an additional dimension of separation based on an ion's size, shape, and charge, which is expressed as its collision cross-section (CCS). researchgate.netacs.org This technique is particularly adept at separating isomers that are indistinguishable by mass spectrometry alone. For dicarbonyl compounds, IM-MS, especially when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), can provide multidimensional identification based on retention time, CCS, and accurate mass. researchgate.netnih.gov While direct analysis of this compound using IM-MS is not widely documented, the technique has been successfully applied to differentiate α-dicarbonyl isomers in complex food matrices following derivatization. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) with Advanced Derivatization: While chemical derivatization is a classic strategy for analyzing carbonyls, its use with modern tandem mass spectrometry represents an advanced and sensitive approach. ddtjournal.com Novel derivatization agents and isotope-coding strategies are at the forefront of this research. Isotope-Coding Derivatization (ICD), for instance, uses a pair of reagents (e.g., normal and deuterated) to label the target analyte, which facilitates class-specific, quantitative profiling of dicarbonyl species in complex samples using LC-MS/MS. bohrium.com This method provides high accuracy and sensitivity for detecting and quantifying low levels of dicarbonyls. bohrium.com Another advanced approach is Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry, which has been employed to investigate the derivatization reactivity of β-dicarbonyl compounds. nih.gov

Table 1: Emerging Mass Spectrometry Techniques for Dicarbonyl Analysis

| Technique | Principle of Operation | Application to Dicarbonyls (including this compound) | Key Advantages | Citations |

|---|---|---|---|---|

| Proton Transfer Reaction-MS (PTR-MS) | Soft chemical ionization of volatile compounds in the gas phase for real-time monitoring. | Detection of VOCs; isomer differentiation (aldehyde vs. ketone) by switching reagent ions (e.g., H₃O⁺ to NO⁺). | Real-time analysis, high sensitivity, minimal fragmentation. | wikipedia.orgmpg.denih.gov |

| Ion Mobility-MS (IM-MS) | Separation of ions based on their size, shape, and charge (collision cross-section) in a buffer gas. | Separation and identification of isomers that are difficult to resolve by chromatography or MS alone. | Provides an additional dimension of separation, enhancing specificity. | researchgate.netacs.orgnih.gov |

| Tandem MS with Isotope-Coding Derivatization | Chemical labeling of the analyte with stable isotope tags, followed by LC-MS/MS analysis. | Highly sensitive and specific quantitative profiling of dicarbonyl compounds in complex matrices. | High accuracy, improved quantification, reduced matrix effects. | ddtjournal.combohrium.com |

Other Advanced Spectroscopic Methods

Beyond mass spectrometry, other spectroscopic methods are being applied in novel ways to study the specific characteristics of β-dicarbonyl compounds.

Advanced Nuclear Magnetic Resonance (NMR) Studies: Although NMR is a fundamental tool for structural elucidation, its application to study the subtle dynamics of keto-enol tautomerism in β-dicarbonyls is a key area of ongoing research. ed.gov Detailed studies use one- and two-dimensional NMR techniques to investigate the influence of various solvents and temperatures on the equilibrium between the keto and enol forms. researchgate.netcdnsciencepub.comasu.edu Such research provides thermodynamic data (ΔG, ΔH, and ΔS) for the tautomerization process, offering deep insights into the compound's stability and reactivity in different chemical environments. asu.edu

Laser-Based Spectroscopy: Laser-based techniques offer high sensitivity and selectivity for specific applications. Laser-Induced Phosphorescence (LIP) has been developed for the real-time quantification of certain small aldehydes and dicarbonyls in the gas phase. iaea.orgaip.org Furthermore, Laser-Induced Fluorescence (LIF) is a powerful tool for investigating the photochemistry of aliphatic aldehydes, allowing for the detailed study of radical intermediates formed during photolysis. spiedigitallibrary.org

Synthetic Methodologies for 2,2,4 Trimethyl 3 Oxopentanal

Historical and Established Synthetic Pathways

Historically, the synthesis of β-dicarbonyl compounds has been dominated by the Claisen condensation and related reactions. For a target molecule like 2,4,4-trimethyl-3-oxopentanal, a plausible and established approach would be a crossed Claisen-type condensation. This would involve the reaction of an enolate of isobutyraldehyde (B47883) with a pivaloyl electrophile.

One of the primary challenges in such a synthesis is the potential for self-condensation of isobutyraldehyde under basic conditions. To circumvent this, a common strategy involves the use of a pre-formed enolate. For instance, isobutyraldehyde can be deprotonated using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures to form the lithium enolate. This enolate can then be reacted with a suitable pivaloyl synthon, such as pivaloyl chloride or a pivalate (B1233124) ester, to yield the desired β-keto aldehyde.

An alternative established route is the formylation of a ketone. In this case, 2,2,4-trimethyl-3-pentanone (B1266196) would be the starting material. Formylation can be achieved by reacting the ketone's enolate with a formylating agent like ethyl formate (B1220265). The reaction is typically carried out under basic conditions, using a base such as sodium ethoxide or sodium hydride to generate the enolate of the ketone. The subsequent acylation with ethyl formate would introduce the aldehyde functionality at the α-position.

Modern Approaches and Catalytic Methods in Preparation

Modern organic synthesis often seeks to improve upon classical methods by employing catalytic systems that offer greater efficiency, selectivity, and milder reaction conditions. While specific catalytic methods for the direct synthesis of this compound are not extensively documented, contemporary strategies for the formation of β-dicarbonyl compounds can be applied.

One modern approach involves the use of transition metal catalysts. For instance, palladium-catalyzed reactions have been developed for the synthesis of β-keto esters and related compounds. These methods often proceed through the formation of palladium enolates, which can then undergo various coupling reactions. While not a direct application, the principles of such catalytic enolate chemistry could be adapted for the synthesis of the target molecule.

N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for a variety of transformations. NHC-catalyzed radical coupling reactions have been used to synthesize β-ketonitriles from aldehydes. This type of methodology, which involves the generation of acyl radical equivalents, could potentially be adapted for the synthesis of β-keto aldehydes by trapping the intermediate with a suitable radical acceptor.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly given the steric hindrance around the carbonyl groups. Key parameters that require careful tuning include the choice of base, solvent, temperature, and the nature of the reactants.

For the crossed Claisen-type condensation, the choice of base is critical. A strong, non-nucleophilic base like LDA is often preferred to ensure complete and irreversible formation of the enolate from isobutyraldehyde, thereby minimizing self-condensation. The reaction temperature must be kept low (typically -78 °C) to maintain the stability of the enolate and prevent side reactions. The choice of the pivaloyl electrophile can also influence the yield; pivaloyl chloride is generally more reactive than pivalate esters.

In the case of the formylation of 2,2,4-trimethyl-3-pentanone, the selection of the base and solvent system is important. A base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can be effective for generating the ketone enolate. The concentration of the reactants and the reaction time are also key variables to optimize for maximizing the conversion to the desired product.

Below is a table summarizing the key reaction conditions that can be optimized for the two primary synthetic routes:

| Parameter | Crossed Claisen-type Condensation | Formylation of Ketone |

| Base | Lithium diisopropylamide (LDA) | Sodium hydride (NaH), Sodium ethoxide (NaOEt) |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Tetrahydrofuran (THF), Ethanol |

| Temperature | -78 °C to 0 °C | 0 °C to room temperature |

| Reactants | Isobutyraldehyde, Pivaloyl chloride | 2,2,4-Trimethyl-3-pentanone, Ethyl formate |

| Reaction Time | 1-4 hours | 2-12 hours |

Chemo- and Regioselective Synthesis Strategies

Achieving high chemo- and regioselectivity is a central challenge in the synthesis of this compound.

Chemoselectivity: The primary chemoselectivity issue in the crossed Claisen-type approach is preventing the self-condensation of isobutyraldehyde. As mentioned, the use of a strong, hindered base to pre-form the enolate is a key strategy to ensure that the enolate of isobutyraldehyde reacts preferentially with the pivaloyl electrophile rather than another molecule of the aldehyde.

Regioselectivity: In the formylation of 2,2,4-trimethyl-3-pentanone, there is only one possible enolizable position, so regioselectivity is not a concern. However, in other potential synthetic routes involving unsymmetrical ketones, directing the acylation to the desired α-carbon would be critical. This can often be achieved through the use of kinetic versus thermodynamic enolate formation conditions.

Modern strategies for achieving selectivity include the use of directing groups or chiral auxiliaries to control the stereochemical outcome, although for the synthesis of the achiral this compound, the focus is primarily on chemo- and regiocontrol.

Comparative Analysis of Synthetic Routes

A comparative analysis of the plausible synthetic routes to this compound reveals distinct advantages and disadvantages for each approach.

| Synthetic Route | Advantages | Disadvantages |

| Crossed Claisen-type Condensation | Convergent synthesis, potentially higher overall yield. | Requires careful control of reaction conditions to avoid self-condensation of the aldehyde. Use of strong bases at low temperatures can be technically demanding. |

| Formylation of Ketone | Readily available starting material (2,2,4-trimethyl-3-pentanone). No issue of regioselectivity. | May require optimization to achieve high conversion. The ketone starting material itself may require a separate synthetic step. |

Chemical Reactivity and Transformation Pathways of 2,2,4 Trimethyl 3 Oxopentanal

Carbonyl Reactivity and Related Transformations

The dual carbonyl nature of 2,4,4-trimethyl-3-oxopentanal allows for selective reactions, primarily targeting the more accessible aldehyde group.

The aldehyde functional group of this compound lacks alpha-hydrogens, meaning it cannot self-condense via an aldol (B89426) reaction as it cannot form an enolate at the alpha-carbon. However, it can act as an electrophilic acceptor in crossed-aldol reactions when reacted with other enolizable aldehydes or ketones in the presence of a base. masterorganicchemistry.com

The reaction proceeds via the formation of an enolate from the reaction partner, which then attacks the electrophilic carbonyl carbon of the this compound aldehyde. The initial product is a β-hydroxy aldehyde or ketone. masterorganicchemistry.com If the reaction is heated, a molecule of water may be eliminated to yield an α,β-unsaturated product, which is known as the aldol condensation product. youtube.com The steric bulk of the tert-butyl group adjacent to the ketone likely prevents the ketone from participating in similar reactions, ensuring high selectivity for the aldehyde.

Table 1: Theoretical Crossed-Aldol Reaction of this compound

| Reactant | Conditions | Product Type | Expected Product Structure |

|---|---|---|---|

| Acetone | Aqueous Base (e.g., NaOH), Cold | Aldol Addition | 6,6-Dimethyl-5-hydroxy-4-oxoheptanal |

| Acetone | Aqueous Base (e.g., NaOH), Heat | Aldol Condensation | 6,6-Dimethyl-4-oxohept-2-enal |

The ketone group in this compound is sterically hindered by the neighboring tert-butyl group (a trimethylmethyl group) and the C2-methyl group. This steric congestion significantly reduces its reactivity towards nucleophiles in C-C bond-forming reactions. While reactions with potent organometallic reagents like Grignard or organolithium reagents might be forced, the aldehyde group would be far more reactive. For selective C-C bond formation at the ketone, the aldehyde would first need to be protected, for example, by forming a cyclic acetal. Following protection, the ketone could potentially react with a strong nucleophile.

Reactions with Nitrogen-Containing Nucleophiles

Nitrogen-based nucleophiles react readily with the aldehyde group of this compound, leading to a variety of derivatives. These reactions typically involve nucleophilic addition to the carbonyl group followed by the elimination of water. libretexts.org

This compound is expected to react with hydroxylamine (B1172632) (NH₂OH) at the aldehyde position to form an oxime. This reaction is a common method for derivatizing aldehydes and ketones. Similarly, reaction with ammonia (B1221849) or primary amines will yield an imine (also known as a Schiff base) via an addition-elimination mechanism. msu.edu Research on the structurally related compound 4-oxopentanal (B105764) shows it readily reacts with ammonia and amines to form various products, including pyrroles, which can lead to larger, conjugated systems. uci.edu This suggests that the aldehyde of this compound would undergo similar condensations.

The aldehyde functional group can be converted into a nitrile group. This transformation is typically achieved in a two-step process. First, the aldehyde reacts with hydroxylamine to form the corresponding aldoxime, as described above. Subsequent dehydration of the aldoxime, often using reagents like acetic anhydride (B1165640) or thionyl chloride, yields the nitrile. This provides a pathway to synthesize 2,4,4-trimethyl-3-oxopentanenitrile.

Derivatization Reactions for Characterization and Further Synthesis

Derivatization is crucial for the characterization of carbonyl compounds and for their use in further synthetic steps. The high reactivity of the aldehyde group in this compound makes it the primary site for such reactions.

A classic characterization method is the reaction with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent). This reaction forms a 2,4-dinitrophenylhydrazone, which is typically a brightly colored crystalline solid with a sharp melting point, facilitating identification. libretexts.org

Another important derivatization is the formation of acetals. The reaction of the aldehyde with two equivalents of an alcohol in the presence of an acid catalyst produces an acetal. msu.edu This reaction is reversible and is commonly used to protect the aldehyde group while other chemical transformations are carried out on the less reactive ketone portion of the molecule.

Table 2: Expected Derivatization Reactions of this compound

| Reagent | Functional Group Targeted | Product Class |

|---|---|---|

| Hydroxylamine (NH₂OH) | Aldehyde | Oxime |

| Ammonia (NH₃) | Aldehyde | Imine |

| 2,4-Dinitrophenylhydrazine | Aldehyde | 2,4-Dinitrophenylhydrazone |

| Ethylene Glycol (acid catalyst) | Aldehyde | Cyclic Acetal |

Formation of Oximes and Hydrazones

The formation of oximes and hydrazones involves the nucleophilic addition of hydroxylamine (NH₂OH) and hydrazine (B178648) derivatives (R-NHNH₂), respectively, to the carbonyl groups, followed by dehydration. Given the differential reactivity of the aldehyde and ketone functionalities, selective derivatization might be possible under controlled conditions.

General Reaction Scheme:

Oxime Formation: R-CHO + NH₂OH → R-CH=NOH + H₂O

Hydrazone Formation: R-CHO + R'-NHNH₂ → R-CH=NNH-R' + H₂O

In the case of this compound, the aldehyde carbonyl is electronically more susceptible to nucleophilic attack. However, the steric hindrance from the neighboring methyl group could modulate this reactivity. It is plausible that the reaction with hydroxylamine or hydrazine would preferentially occur at the aldehyde position.

Hypothetical Selectivity in Derivatization:

| Reagent | Potential Product at Aldehyde | Potential Product at Ketone | Expected Major Product |

| Hydroxylamine | This compound oxime | This compound 3-oxime | Aldehyde-derived oxime |

| Phenylhydrazine | This compound phenylhydrazone | This compound 3-phenylhydrazone | Aldehyde-derived phenylhydrazone |

This table is based on general principles of chemical reactivity and has not been confirmed by specific experimental data for this compound.

Other Selective Derivatization Strategies

Selective derivatization of one carbonyl group in the presence of the other is a common challenge in the chemistry of dicarbonyl compounds. For β-keto aldehydes like this compound, the enol form's stability and reactivity also play a crucial role. Reagents that react preferentially with aldehydes over ketones, or those that can distinguish between the steric environments of the two carbonyls, would be necessary for selective transformations.

Oxidation and Reduction Pathways

Oxidation: Aldehydes are readily oxidized to carboxylic acids, while ketones are generally resistant to oxidation under mild conditions. Therefore, it is expected that this compound would be selectively oxidized at the aldehyde group to yield 2,4,4-trimethyl-3-oxopentanoic acid.

Common Oxidizing Agents for Aldehydes:

Tollens' reagent (Ag(NH₃)₂⁺)

Fehling's solution (Cu²⁺ in tartrate solution)

Benedict's solution (Cu²⁺ in citrate (B86180) solution)

Potassium permanganate (B83412) (KMnO₄) under controlled conditions

Chromic acid (H₂CrO₄)

Reduction: Both aldehydes and ketones can be reduced to primary and secondary alcohols, respectively. The choice of reducing agent can sometimes allow for selective reduction.

Common Reducing Agents:

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that typically reduces aldehydes and ketones. Due to the higher reactivity of aldehydes, selective reduction of the aldehyde group in this compound to a primary alcohol might be achievable at low temperatures.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that would likely reduce both the aldehyde and ketone functionalities to the corresponding diol.

Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni): This method would also be expected to reduce both carbonyl groups.

Hypothetical Reduction Products:

| Reducing Agent | Expected Product |

| NaBH₄ (mild) | 2,4,4-Trimethyl-3-oxo-1-pentanol |

| LiAlH₄ (strong) | 2,4,4-Trimethylpentane-1,3-diol |

This table is based on general principles of chemical reactivity and has not been confirmed by specific experimental data for this compound.

Rearrangement Reactions and Their Mechanistic Aspects

β-Keto aldehydes can potentially undergo various rearrangement reactions, often catalyzed by acid or base. The specific rearrangement pathways for this compound are not documented in the available literature. However, analogous structures can undergo rearrangements such as the Favorskii rearrangement if a suitable leaving group is present on the α-carbon, or intramolecular aldol-type reactions. The significant steric hindrance in this compound might disfavor certain rearrangement pathways that require specific geometric orientations.

Applications of 2,2,4 Trimethyl 3 Oxopentanal in Organic Synthesis

As a Key Intermediate in Complex Molecule Construction

While aldehydes and ketones are foundational reactants in organic synthesis for forming carbon-carbon bonds and constructing complex molecular architectures, specific documented examples of 2,4,4-trimethyl-3-oxopentanal serving as a key intermediate in the multi-step synthesis of complex natural products or other intricate molecules are not prominent in scientific literature.

Role in the Synthesis of Valeronitrile (B87234) Derivatives

The synthesis of valeronitrile derivatives often involves the transformation of carbonyl groups. However, specific methodologies or reaction schemes detailing the use of this compound for this purpose are not well-documented in readily accessible research.

Contributions to Drug and Agrochemical Building Block Synthesis

The structural motifs present in this compound could theoretically be incorporated into larger, biologically active molecules. Nevertheless, there is a lack of specific, published research that identifies this compound as a direct precursor or key building block for existing pharmaceutical drugs or agrochemicals.

Utility in Specialized Chemical Formulations and Materials Chemistry

The primary documented application of a closely related isomer, 2,2,4-trimethyl-3-oxopentanal, is found in the field of cosmetic chemistry.

A patent for a hair straightening or styling composition lists 2,2,4-trimethyl-3-oxopentanal as a potential active aldehyde ingredient. google.com The composition is designed to provide a lasting straightening effect, with efficacy for up to 20 shampoo wash cycles. google.com The formulation works at an acidic pH, typically between 1.5 and 3.0, to effectively reshape keratin (B1170402) fibers. google.com

The aldehyde is part of a complex mixture that includes an alpha-hydroxy acid, such as citraconic acid, and may also contain a reducing agent. google.com In this context, the aldehyde likely participates in crosslinking reactions within the hair's keratin structure when heat is applied, leading to a semi-permanent change in the hair's shape.

Table 1: Example Composition of a Hair Straightening Formulation

| Component | Function | Weight Percentage (wt. %) |

|---|---|---|

| Citraconic Acid | Alpha-hydroxy acid | 0.5% to 60% |

| Aldehyde (e.g., 2,2,4-trimethyl-3-oxopentanal) | Active straightening agent | 0.001% to 50% |

| Reducing Agent (e.g., thioglycolic acid) | Breaks disulfide bonds | 0.01% to 5% |

| Solvent | Vehicle | 2% to 20% |

Source: google.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2,4-Trimethyl-3-oxopentanal |

| Valeronitrile |

| Citraconic Acid |

Theoretical and Computational Investigations of 2,2,4 Trimethyl 3 Oxopentanal

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are essential for elucidating the electronic structure of a molecule, which in turn governs its stability and reactivity. These studies typically involve determining molecular orbital energies, electron density distribution, and electrostatic potential maps. For 2,4,4-trimethyl-3-oxopentanal, specific data on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding its chemical reactivity and kinetic stability, have not been reported in existing literature.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can determine reaction kinetics and mechanisms. Investigations into the potential reaction mechanisms involving this compound, such as its oxidation, reduction, or participation in condensation reactions, would require dedicated computational studies to identify the structures and energies of the relevant transition states. At present, such specific modeling data for this compound is not available.

Conformational Analysis and Energy Landscapes

Most organic molecules, including this compound, can exist in various spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers and the energy barriers between them, which collectively form the molecule's potential energy landscape. This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties. A comprehensive conformational analysis of this compound, which would detail the relative energies of its different rotamers and the energetic pathways for their interconversion, has not been documented.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of compounds. While an infrared spectrum for the synonym 2,2,4-trimethyl-3-oxovaleraldehyde is noted in the NIST Chemistry WebBook, detailed computational predictions and analyses of its full range of spectroscopic properties are absent from the scientific literature.

Structure-Reactivity Relationship Predictions

By correlating a molecule's structural features with its chemical reactivity, computational studies can predict how it will behave in different chemical environments. This involves the calculation of various molecular descriptors that quantify aspects of the molecule's size, shape, and electronic properties. For this compound, a systematic computational investigation to establish quantitative structure-reactivity relationships (QSAR) has not been undertaken.

Future Research Trajectories and Innovations

Exploration of Novel Catalytic Transformations of 2,2,4-Trimethyl-3-oxopentanal

The distinct structural features of 2,4,4-Trimethyl-3-oxopentanal, namely the presence of a ketone and an aldehyde group, along with significant steric hindrance around the carbonyl centers, make it a fascinating substrate for exploring novel catalytic transformations. Future research is expected to focus on selective reactions that can differentiate between the two carbonyl functionalities and leverage the steric bulk to control stereoselectivity.

Key areas of exploration will likely include:

Selective Aldehyde Functionalization: Developing catalysts that can chemoselectively target the more reactive aldehyde group in the presence of the ketone. This could involve catalytic C-H activation of the formyl group for hydroacylation reactions or employing directing group strategies to facilitate transformations at specific positions. acs.orgnih.gov

Enantioselective Reactions: The chiral center that can be generated adjacent to the aldehyde offers a prime opportunity for asymmetric catalysis. Research into enantioselective alkylations, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions will be crucial. nih.govprinceton.edu The steric hindrance imposed by the trimethyl groups could be exploited to achieve high levels of stereocontrol.

Decarbonylative Coupling Reactions: Investigating catalytic systems, potentially based on transition metals like rhodium or palladium, that can promote the decarbonylative coupling of the aldehyde with various coupling partners. This would provide a novel route to complex molecular scaffolds.

Biocatalysis: The use of enzymes to catalyze transformations of this compound offers a promising avenue for highly selective and environmentally friendly reactions. Screening for enzymes that can perform stereoselective reductions, oxidations, or C-C bond formations will be a significant area of research.

| Potential Catalytic Transformation | Catalyst Type | Anticipated Product Class |

| Selective Aldehyde Aldol Addition | Organocatalyst (e.g., Proline) | β-Hydroxy Ketones |

| Enantioselective Alkylation | Chiral Phase-Transfer Catalyst | α-Alkylated Aldehydes |

| Hydroacylation of Alkenes | Rhodium or Ruthenium Complex | γ-Diketones |

| Biocatalytic Reduction | Ketoreductase Enzyme | Chiral Diols |

Development of Greener and Sustainable Synthetic Routes

In line with the growing emphasis on sustainable chemistry, future research will undoubtedly focus on developing environmentally benign and efficient methods for the synthesis of this compound and its derivatives. libretexts.orgrsc.org This involves moving away from stoichiometric reagents and harsh reaction conditions towards catalytic and atom-economical processes.

Key strategies for greener synthesis are anticipated to include:

Catalytic Oxidation of Precursors: Developing selective oxidation catalysts that can convert readily available precursors, such as the corresponding diol or alcohol, into this compound using green oxidants like molecular oxygen or hydrogen peroxide. mdpi.com

Flow Chemistry: Implementing continuous-flow processes for the synthesis of this compound. Flow chemistry offers advantages such as improved safety, better heat and mass transfer, and the potential for easier scale-up and automation.

Use of Renewable Feedstocks: Exploring synthetic pathways that start from renewable resources. While challenging, this long-term goal is crucial for the sustainability of chemical manufacturing.

Solvent Minimization and Use of Greener Solvents: Designing synthetic routes that minimize the use of hazardous organic solvents, potentially through solvent-free reactions or the use of more environmentally friendly alternatives like water, supercritical fluids, or bio-derived solvents. nih.govscielo.org.mx

| Green Synthesis Approach | Key Principle | Potential Benefit |

| Aerobic Oxidation | Use of O2 as the terminal oxidant | Formation of water as the only byproduct |

| Continuous Flow Synthesis | Miniaturized and continuous process | Enhanced safety and process control |

| Biocatalytic Synthesis | Use of enzymes | High selectivity under mild conditions |

| Mechanochemistry | Solvent-free reaction conditions | Reduced solvent waste and energy consumption |

Expansion into New Application Domains in Fine Chemical Synthesis

The unique structural and electronic properties of this compound make it a valuable building block for the synthesis of a wide range of fine chemicals. geeksforgeeks.orgresearchgate.net Future research will focus on leveraging its reactivity to construct complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Potential application domains to be explored include:

Synthesis of Heterocyclic Compounds: The dicarbonyl functionality provides a versatile platform for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyridazines, which are common scaffolds in medicinal chemistry.

Precursor for Complex Natural Products: The sterically hindered framework of this compound could serve as a key starting material or intermediate in the total synthesis of complex natural products that possess similar structural motifs.

Development of Novel Polymers and Materials: The aldehyde and ketone groups can participate in polymerization reactions, leading to the formation of novel polymers with unique thermal and mechanical properties.

Fragrance and Flavor Chemistry: Aldehydes and ketones are important classes of compounds in the fragrance and flavor industry. The specific structure of this compound and its derivatives could lead to the discovery of new and interesting scents and tastes.

Advanced Mechanistic Investigations via In-situ Spectroscopic Techniques

A thorough understanding of the reaction mechanisms is paramount for the rational design of new catalysts and the optimization of reaction conditions. Future research will increasingly rely on advanced in-situ spectroscopic techniques to probe the intimate details of reactions involving this compound. dntb.gov.ualongdom.org

Key techniques and their anticipated contributions include:

In-situ Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information on the transformation of functional groups, allowing for the identification of transient intermediates and the monitoring of reaction kinetics. acs.org

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can offer detailed structural information about species in the reaction mixture, including catalysts, substrates, intermediates, and products, providing a comprehensive picture of the reaction pathway.

Mass Spectrometry: Techniques such as ReactIR-MS coupling can provide simultaneous information on both the vibrational modes and mass-to-charge ratio of species in solution, aiding in the identification of short-lived intermediates.

Computational Chemistry: Density Functional Theory (DFT) calculations will play a crucial role in complementing experimental studies by providing theoretical insights into reaction pathways, transition state structures, and the origins of selectivity. researchgate.net

By combining these advanced analytical methods, researchers can gain unprecedented insights into the mechanisms of catalytic transformations involving this compound, paving the way for the development of more efficient and selective synthetic methodologies.

| Spectroscopic Technique | Information Gained | Impact on Research |

| In-situ FTIR/Raman | Real-time monitoring of functional group changes | Identification of reaction intermediates and kinetic profiling |

| In-situ NMR | Detailed structural information of species in solution | Elucidation of catalyst resting states and reaction pathways |

| Mass Spectrometry | Detection of transient species and reaction products | Confirmation of proposed mechanistic steps |

| Computational Modeling (DFT) | Energetics of reaction pathways and transition states | Rational catalyst design and prediction of selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.